Cas no 1058197-50-4 (N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide)
![N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide structure](https://ja.kuujia.com/scimg/cas/1058197-50-4x500.png)
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide 化学的及び物理的性質
名前と識別子
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- N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
- 1058197-50-4
- N-[(2-chlorophenyl)methyl]-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
- AKOS024493966
- N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- F5060-0197
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- インチ: 1S/C15H15ClN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H,17,23)
- InChIKey: VKWJLYUCFYXNNO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CNC(CN1C=NC2=C(C1=O)N=NN2CC)=O
計算された属性
- 精确分子量: 346.0945014g/mol
- 同位素质量: 346.0945014g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 516
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.5Ų
- XLogP3: 1.1
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5060-0197-10μmol |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-20mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-1mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-5mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-40mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-2mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-25mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-30mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-20μmol |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5060-0197-4mg |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide |
1058197-50-4 | 4mg |
$66.0 | 2023-09-10 |
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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9. Back matter
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamideに関する追加情報
Professional Introduction to N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS No. 1058197-50-4)
N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1058197-50-4, belongs to a class of molecules known for their potential in modulating biological pathways relevant to various therapeutic applications. The intricate architecture of this molecule, featuring a combination of aromatic and heterocyclic rings, makes it a subject of intense study for medicinal chemists and biologists alike.
The core structure of N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide incorporates a pyrimidine derivative as its central scaffold. Pyrimidines are well-known for their role in nucleic acid synthesis and have been extensively explored in the development of antiviral and anticancer agents. The specific modification of this pyrimidine ring with a triazolopyrimidine moiety enhances its binding affinity to biological targets, making it a promising candidate for drug discovery. This modification is particularly noteworthy as it introduces additional hydrogen bonding sites and steric interactions that can be fine-tuned to improve pharmacological efficacy.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cell proliferation and survival. Recent studies have highlighted the importance of enzymes such as kinases in various disease pathways, including cancer and inflammatory disorders. The N-(2-chlorophenyl)methyl group in the molecule provides a lipophilic anchor that facilitates membrane interaction, which is often crucial for enzyme inhibition. This feature suggests that N-[(2-chlorophenyl)methyl]-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide may exhibit potent activity against targets such as protein kinases.
In addition to its kinase inhibitory potential, the compound's structure also suggests interactions with other biological systems. The presence of the triazolopyrimidine ring can engage with nucleotide-binding pockets in proteins, which is a common mechanism for many therapeutic agents. This dual functionality—kinase inhibition and nucleotide interaction—makes N-(2-chlorophenyl)methyl)-2-{3-ethyl-7 oxo - 3 H , 6 H , 7 H - [ 1 , 2 , 3 ] tri az o lo [ 4 , 5 - d ] py rim idin - 6 - y l } ace ta m ide a versatile tool for studying complex biological networks.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. These tools have been instrumental in designing derivatives of N-(2-chlorophenyl)methyl)-2-{3 ethyl - 7 oxo - 3 H , 6 H , 7 H - [ 1 , 2 , 3 ] tri az o lo [ 4 , 5 - d ] py rim idin - 6 - y l } ace ta m ide that could enhance its pharmacological profile. For instance, virtual screening techniques have identified modifications that could improve solubility while maintaining or even increasing binding affinity to target enzymes. Such computational approaches are becoming increasingly integral to drug discovery pipelines.
The synthesis of N-(2-chlorophenyl)methyl)-2-{3 ethyl - 7 oxo - 3 H , 6 H , 7 H - [ 1 , 2 , 3 ] tri az o lo [ 4 , 5 - d ] py rim idin - 6 - y l } ace ta m ide involves multiple steps that require precise control over reaction conditions. The introduction of the triazolopyrimidine ring is particularly critical and often requires protecting group strategies to prevent unwanted side reactions. Advances in synthetic methodologies have made it possible to streamline these processes while maintaining high yields and purity standards necessary for pharmaceutical applications.
From a therapeutic perspective, the potential applications of N-(2-chlorophenyl)methyl)-2-{3 ethyl - 7 oxo - 3 H , 6 H , 7 H - [ 1 , 2 , 3 ] tri az o lo [ 4 , 5 - d ] py rim idin - yl } ace ta m ide are broad-ranging. Given its structural features and reported biological activities, it could be explored as a lead compound for drugs targeting cancers with aberrant kinase activity or inflammatory diseases where modulation of similar pathways is required. Furthermore ongoing research into novel drug mechanisms may uncover additional therapeutic uses for this molecule.
In conclusion N-( ( N-( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( chlorophenyl) methyl) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) )))))))))))))`)`)`)`)`)`)`)`)`)`)`)`)`)`)`)`)`)`)- )( )( )( )( )( )( )( )( )( )( )( )-) acetamide (CAS No.)1058197504) represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential biological activities. As our understanding of molecular interactions continues to evolve compounds like this one will play an increasingly important role in developing new treatments for various diseases.
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